molecular formula C10H16O B156060 4-Allyl-1,6-heptadien-4-ol CAS No. 10202-75-2

4-Allyl-1,6-heptadien-4-ol

Cat. No. B156060
CAS RN: 10202-75-2
M. Wt: 152.23 g/mol
InChI Key: SUXQWOWVXDXQSE-UHFFFAOYSA-N
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Description

4-Allyl-1,6-heptadien-4-ol is a compound that can be involved in various chemical reactions and has potential applications in polymer and materials science. It is a derivative of 1,6-heptadiene, which can be functionalized to introduce different substituents, such as nucleic acid bases or other groups that can participate in further chemical transformations or polymerization processes.

Synthesis Analysis

The synthesis of compounds related to 4-Allyl-1,6-heptadien-4-ol involves the use of Wittig-like reactions and metathesis chemistry. For instance, oligoenes derived from 1,6-heptadiynes have been synthesized through reactions between bimetallic Mo-alkylidene compounds and aldehyde-capped oligoenes, leading to structures with alternating cis,trans conjugated double bonds . Additionally, the rearrangement of allyl but-3-enoate to heptadienoic acids, which are structurally related to 4-Allyl-1,6-heptadien-4-ol, is catalyzed by nickel and rhodium complexes, demonstrating the versatility of transition metal catalysis in the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of oligoenes related to 4-Allyl-1,6-heptadien-4-ol features alternating cis,trans conjugated double bonds, with the cis double bond being part of a cyclopentene ring . This structure is confirmed by MALDI-MS and optical spectroscopy, which also allows for the study of electronic transition energies and their dependence on conjugation lengths .

Chemical Reactions Analysis

4-Allyl-1,6-heptadien-4-ol can participate in copolymerization reactions, as demonstrated in the synthesis of polymeric surfactants. In a system containing sodium oleate, water, hexadecane, and 4-Allyl-1,6-heptadien-4-ol, copolymerization occurs within the lamellar liquid crystalline phases, with 4-Allyl-1,6-heptadien-4-ol acting as a cross-linking agent . Furthermore, the free-radical addition of halogenated compounds to heptadienes substituted with nucleic acid bases has been explored, leading to cyclized products with specific stereochemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 4-Allyl-1,6-heptadien-4-ol are influenced by their conjugated

Scientific Research Applications

Isomerization and Catalysis

One of the applications of 4-Allyl-1,6-heptadien-4-ol involves isomerization catalyzed by vanadium or molybdenum complexes. This process, which occurs in dichloromethane at 25 °C, yields tertiary isomers from primary allylic alcohols. The catalysts are effective for the rearrangements of secondary to tertiary allylic alcohols as well. This was explored in the study by Matsubara et al. (1985) which provided insights into the selective production of different isomers under varying conditions (Matsubara et al., 1985).

Polymer Chemistry

In the field of polymer chemistry, 4-Allyl-1,6-heptadien-4-ol has been utilized in the synthesis of polymeric surfactants. This compound acted as a cross-linking agent in the copolymerization process in lamellar liquid crystalline systems, as detailed by Fu (2000). The research demonstrated the solubilization of this compound within the hydrocarbon chains of sodium oleate, leading to the formation of copolymers with unique properties (Fu, 2000).

Organometallic Chemistry

4-Allyl-1,6-heptadien-4-ol is also significant in organometallic chemistry. Nečas et al. (2004) investigated the iron-catalyzed transformations of 2-chloro-1,6-heptadienes, showcasing the compound's role in various chemical transformations. This study highlighted the versatility of 4-Allyl-1,6-heptadien-4-ol in different reactions, including cyclization and reductive dehalogenation (Nečas et al., 2004).

Synthesis of Complex Molecules

The compound has been instrumental in synthesizing complex molecules. Mavrov et al. (1993) explored synthetic paths from 1-butyne to 2E,4Z-heptadien-1-ol, a key intermediate in synthesizing the grapevine moth sex pheromone. This research underscores the compound's role in producing biologically significant molecules (Mavrov et al., 1993).

Safety And Hazards

“4-Allyl-1,6-heptadien-4-ol” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-prop-2-enylhepta-1,6-dien-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-4-7-10(11,8-5-2)9-6-3/h4-6,11H,1-3,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXQWOWVXDXQSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CC=C)(CC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20144536
Record name 4-Allyl-1,6-heptadiene-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20144536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Allyl-1,6-heptadien-4-ol

CAS RN

10202-75-2
Record name 4-Allyl-1,6-heptadiene-4-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010202752
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Allyl-1,6-heptadiene-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20144536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
TC Olin - 2014 - rave.ohiolink.edu
The objective of this dissertation is to describe the design, synthesis, and characterization of 7-substituted-2, 4, 9-trithiaadamantane (tripod) derivatives as new anti-influenza drug …
Number of citations: 2 rave.ohiolink.edu
C TRACY - search.proquest.com
The objective of this dissertation is to describe the design, synthesis, and characterization of 7-substituted-2, 4, 9-trithiaadamantane (tripod) derivatives as new anti-influenza drug …
Number of citations: 0 search.proquest.com

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